H-Asn(Trt)-OH

Catalog No.
S726841
CAS No.
132388-58-0
M.F
C23H22N2O3
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asn(Trt)-OH

CAS Number

132388-58-0

Product Name

H-Asn(Trt)-OH

IUPAC Name

(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m0/s1

InChI Key

BRRPJQYCERAMFI-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N

Synonyms

H-Asn(Trt)-OH;N'-Trityl-L-asparagine;132388-58-0;(2S)-2-amino-4-oxo-4-(tritylamino)butanoicacid;H-Asn(Trt)-2-ChlorotritylResin;AmbotzHAA5860;AC1OLR4T;SCHEMBL17477557;CTK3J1666;MolPort-005-938-088;ACT05115;ZINC4899601;ANW-42976;CH-228;MFCD00190757;AKOS015919995;AN-7837;CS13604;DS-1076;RTR-004428;AC-19178;AJ-52573;AK-41333;BP-20377;BR-41333

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)[O-])[NH3+]

H-Asn(Trt)-OH is a selectively protected L-asparagine derivative designed for use in multi-step peptide synthesis. Its defining feature is the acid-labile trityl (Trt) group protecting the side-chain amide nitrogen. This protection is not optional for achieving high-purity outcomes; it is implemented to prevent specific, well-documented side reactions such as side-chain dehydration during amino acid activation. Furthermore, the bulky Trt group significantly modifies the compound's physical properties, most notably increasing its solubility in standard synthesis solvents, which is a critical parameter for process reliability.

Substituting H-Asn(Trt)-OH with a side-chain unprotected alternative like Fmoc-Asn-OH introduces significant process risks. The unprotected form exhibits very poor solubility in common solvents like DMF and NMP, leading to incomplete dissolution, failed couplings, and the generation of deletion sequences. It is also prone to irreversible side-chain dehydration to β-cyanoalanine during the activation step, creating impurities that are difficult to remove. Conversely, substituting with the Nα-protected version, Fmoc-Asn(Trt)-OH, is not a direct equivalent. H-Asn(Trt)-OH is specifically procured for synthetic routes that require modification of the N-terminal amine—such as fluorophore labeling or PEGylation—*before* the amino acid is incorporated into a peptide sequence, a pathway that is blocked by the Fmoc group.

Enhanced Solubility in Standard SPPS Solvents for Reliable Processability

A primary physical differentiator for Trt-protected asparagine is its markedly improved solubility in the most common solvents used for solid-phase peptide synthesis (SPPS). Technical sources explicitly state that Fmoc-Asn(Trt)-OH derivatives have solubility in DMF and NMP comparable to other standard Fmoc-amino acids. In stark contrast, the side-chain unprotected analog, Fmoc-Asn-OH, has very low solubility in these same critical solvents. This poor solubility can prevent complete dissolution during reagent preparation, leading to lower effective concentrations and increasing the risk of incomplete coupling reactions.

Evidence DimensionSolubility in SPPS Solvents (e.g., DMF, NMP)
Target Compound DataGood solubility, comparable to other standard protected amino acids.
Comparator Or BaselineFmoc-Asn-OH (unprotected side-chain): Very low solubility.
Quantified DifferenceQualitatively described as a significant enhancement, moving from 'very low' to 'good/comparable' solubility.
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) solvent conditions, typically utilizing DMF or NMP.

Ensuring complete solubility of the amino acid building block is critical for accurate stoichiometry and achieving high coupling efficiency, directly impacting the final peptide's yield and purity.

Prevention of Side-Chain Dehydration to Nitrile Impurities

During the carboxyl activation step of peptide coupling, unprotected asparagine is susceptible to an irreversible dehydration of its side-chain amide, forming a β-cyanoalanine residue. This side reaction creates a significant impurity (mass = peptide mass - 18 Da) that can be difficult to separate during purification. The use of the side-chain Trt protecting group physically blocks this reaction pathway. Studies comparing coupling strategies show that using side-chain protected asparagine derivatives allows for rapid coupling without the dehydration side reactions observed with unprotected Fmoc-Asn-OH.

Evidence DimensionFormation of Dehydration Byproduct (β-cyanoalanine)
Target Compound DataSide reaction is prevented by the Trityl protecting group.
Comparator Or BaselineFmoc-Asn-OH (unprotected): Forms varying amounts of β-cyanoalanine byproduct during activation.
Quantified DifferenceElimination of a major impurity pathway, leading to higher purity crude product.
ConditionsCarboxyl group activation during Fmoc-SPPS, particularly with carbodiimide or BOP reagents.

Preventing the formation of nitrile impurities at the source simplifies purification, increases the yield of the target peptide, and improves batch-to-batch reproducibility.

Enables N-Terminal Modification Prior to Peptide Elongation

The primary procurement driver for H-Asn(Trt)-OH over its Nα-Fmoc protected counterpart is synthetic strategy. The free α-amino group allows for direct chemical modification of the asparagine monomer *before* its incorporation into a growing peptide chain. This is essential for synthesizing peptide fragments or conjugates where the N-terminal residue is something other than a standard amino acid, such as a PEG chain, biotin, or a fluorescent dye. Using Fmoc-Asn(Trt)-OH would necessitate an additional on-resin deprotection step, which may be incompatible with other protecting groups or the desired modification.

Evidence DimensionSynthetic Route Feasibility for N-Terminal Modification
Target Compound DataN-terminus is available for direct, pre-coupling modification.
Comparator Or BaselineFmoc-Asn(Trt)-OH: N-terminus is blocked, requiring an additional deprotection step on the solid support before modification.
Quantified DifferenceProvides access to synthetic pathways that are otherwise impractical or inefficient.
ConditionsSynthesis of N-terminally modified peptides or peptide fragments.

This compound is the essential starting material for specific, advanced synthetic routes that are inaccessible using the more common N-terminally protected version.

Steric Shielding Reduces Risk of Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, where the backbone nitrogen attacks the side-chain ester of an adjacent aspartic acid residue, leading to impurities and racemization. While asparagine does not have a side-chain ester, the principle of steric hindrance from bulky protecting groups applies. A study on the Asp-Cys motif demonstrated this effect clearly: under prolonged basic conditions, the Asp(OtBu)-Cys(Acm) sequence resulted in 27% aspartimide formation. In contrast, substituting with the bulky Trityl group on cysteine, Asp(OtBu)-Cys(Trt), reduced this side reaction to just 5.5%. This demonstrates that the steric bulk of a Trt group can significantly inhibit undesirable intramolecular cyclization reactions.

Evidence DimensionAspartimide Formation (%) in a Model Peptide
Target Compound DataTrityl-protected residue (Cys(Trt)): 5.5% side product.
Comparator Or BaselineAcm-protected residue (Cys(Acm)): 27% side product.
Quantified Difference4.9-fold reduction in side product formation.
ConditionsProlonged basic treatment (20% piperidine/DMF) of the VKD(OtBu)-Cys-YI sequence.

Reducing aspartimide-related impurities minimizes the generation of isomeric peptides that are often co-eluting and difficult to separate, leading to a purer final product.

Workflow Fit: Synthesis of Peptides with Poor Solvation or Aggregation Tendencies

For sequences known to be 'difficult' due to on-resin aggregation, ensuring the complete dissolution of each incoming amino acid is paramount to prevent failed couplings. The superior solubility of Trt-protected asparagine in DMF and NMP compared to unprotected alternatives makes it the right choice to maximize coupling efficiency and minimize the risk of generating deletion impurities in these challenging syntheses.

Precursor Suitability: Synthesis of N-Terminally Labeled Peptide Fragments

When the goal is to create a peptide fragment that begins with a modified asparagine (e.g., Biotin-Asn-...), H-Asn(Trt)-OH is the required precursor. Its free N-terminus allows for solution-phase conjugation to the desired moiety before the building block is introduced to the solid-phase synthesizer, a route incompatible with Fmoc-Asn(Trt)-OH.

Purity by Design: Manufacturing Peptides Prone to Dehydration or Isomerization

In process chemistry and manufacturing settings, the most robust synthesis is one that prevents side reactions rather than removes them later. By blocking both side-chain dehydration and sterically hindering intramolecular cyclizations, the Trt group contributes to a cleaner crude product. This reduces the burden on downstream purification, lowering solvent consumption and potentially increasing the final isolated yield of the target peptide.

XLogP3

1.2

Other CAS

132388-58-0

Dates

Last modified: 08-15-2023

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